2-Fluoro-1,3-dimethoxybenzene
Overview
Description
2-Fluoro-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzene, where two methoxy groups and one fluorine atom are substituted at the 1, 3, and 2 positions, respectively
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-1,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It’s known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may interact with biochemical pathways involving aromatic compounds.
Pharmacokinetics
The compound’s molecular formula is c8h9fo2 , suggesting that it is relatively small and may be absorbed, distributed, metabolized, and excreted by the body
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the electrophilic aromatic substitution process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the compound’s ability to undergo electrophilic aromatic substitution . Additionally, the pH of the environment can influence the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 156.15 and a molecular formula of C8H9FO2
Cellular Effects
It is known that fluorinated compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the frequency of pulsed light can affect the chemoselectivity and chemical yield of photo-induced trifluoromethylation reactions of dimethoxybenzenes .
Dosage Effects in Animal Models
It is known that the dosage of a compound can significantly influence its effects in animal models .
Transport and Distribution
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3-dimethoxybenzene typically involves the electrophilic aromatic substitution reaction. One common method is the fluorination of 1,3-dimethoxybenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar electrophilic aromatic substitution process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine and methoxy groups influence the reactivity and orientation of further substitutions on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic attack on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Derivatives: Depending on the substituents introduced, various substituted derivatives of this compound can be formed.
Quinones and Hydroxy Derivatives: Oxidation and reduction reactions yield quinones and hydroxy derivatives, respectively.
Scientific Research Applications
2-Fluoro-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of novel drugs and therapeutic agents due to its unique chemical properties.
Materials Science: It is utilized in the design and synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-1,4-dimethoxybenzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
2-Fluoroanisole: Contains a single methoxy group and a fluorine atom, showing distinct reactivity compared to 2-Fluoro-1,3-dimethoxybenzene.
Uniqueness: this compound is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-fluoro-1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUUUWHTBGBSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444940 | |
Record name | 2-Fluoro-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195136-68-6 | |
Record name | 2-Fluoro-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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